

# synonyms for (4-tert-butylphenyl)methanesulfonyl chloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** (4-tert-butylphenyl)methanesulfonyl Chloride

**Cat. No.:** B1273283

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An In-depth Technical Guide to **(4-tert-butylphenyl)methanesulfonyl Chloride**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(4-tert-butylphenyl)methanesulfonyl chloride** is a specialized organic reagent that plays a significant role as a building block and intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a bulky tert-butyl group on a phenyl ring attached to a methanesulfonyl chloride moiety, imparts specific reactivity and solubility characteristics that are advantageous in multistep synthetic pathways. This document provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its utility in drug discovery and development.

## Chemical Identity and Synonyms

A clear identification of **(4-tert-butylphenyl)methanesulfonyl chloride** is crucial to distinguish it from its structural isomer, 4-tert-butylbenzenesulfonyl chloride, where the sulfonyl chloride group is directly attached to the benzene ring.

Identifier	Value
Systematic Name	(4-tert-butylphenyl)methanesulfonyl chloride
CAS Number	519056-61-2[1]
Molecular Formula	C <sub>11</sub> H <sub>15</sub> ClO <sub>2</sub> S[1]
Molecular Weight	246.75 g/mol [1]

Table 1: Primary Identifiers for **(4-tert-butylphenyl)methanesulfonyl chloride**

The compound is also known by several synonyms, which are often used interchangeably in chemical literature and supplier catalogs.

Synonym
4-tert-Butylbenzylsulfonyl chloride[2]
[4-(tert-Butyl)phenyl]methanesulfonyl chloride
4-(1,1-Dimethylethyl)benzenemethanesulfonyl chloride
4-tert-Butylbenzylsulphonyl chloride
(4-(tert-butyl)phenyl)Methanesulfonyl

Table 2: Common Synonyms for **(4-tert-butylphenyl)methanesulfonyl chloride**

## Physicochemical and Spectroscopic Data

Understanding the physical and chemical properties of a reagent is fundamental for its effective use in synthesis.

Property	Value
Appearance	Solid
Molecular Weight	246.75 g/mol <a href="#">[1]</a>
XLogP3	3.6
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	3
Exact Mass	246.0481286 g/mol <a href="#">[1]</a>
Monoisotopic Mass	246.0481286 g/mol <a href="#">[1]</a>

Table 3: Physicochemical Properties of **(4-tert-butylphenyl)methanesulfonyl chloride**

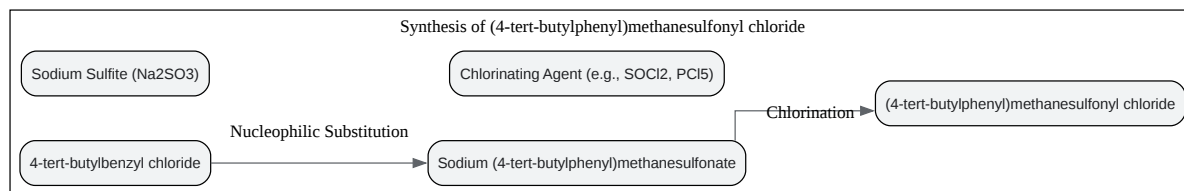
While specific spectroscopic data for this compound is not widely published in readily accessible databases, the expected spectral characteristics can be inferred from its structure. The  $^1\text{H}$  NMR spectrum would show characteristic signals for the tert-butyl protons, the methylene protons of the benzyl group, and the aromatic protons. The  $^{13}\text{C}$  NMR would similarly display distinct peaks for each carbon environment. Infrared (IR) spectroscopy would reveal strong absorption bands corresponding to the S=O stretching of the sulfonyl chloride group.

## Synthesis Protocols

The synthesis of **(4-tert-butylphenyl)methanesulfonyl chloride** typically involves the conversion of a suitable precursor, such as 4-tert-butylbenzyl chloride. A general conceptual pathway is outlined below.

## Conceptual Synthetic Pathway

A plausible synthetic route involves a two-step process starting from the commercially available 4-tert-butylbenzyl chloride.



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Figure 1. Conceptual synthetic pathway for **(4-tert-butylphenyl)methanesulfonyl chloride**.

## Experimental Protocol: A Representative Procedure

While a specific, detailed experimental protocol for the synthesis of **(4-tert-butylphenyl)methanesulfonyl chloride** is not readily available in the searched literature, a general procedure can be adapted from the synthesis of other sulfonyl chlorides. The following is a representative, hypothetical protocol.

### Step 1: Preparation of Sodium (4-tert-butylphenyl)methanesulfonate

- To a solution of 4-tert-butylbenzyl chloride in a suitable solvent (e.g., ethanol/water mixture), add an aqueous solution of sodium sulfite.
- Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).
- Upon completion, cool the reaction mixture and remove the organic solvent under reduced pressure.
- The resulting aqueous solution containing the sodium (4-tert-butylphenyl)methanesulfonate may be used directly in the next step or the salt can be isolated by evaporation of the water.

### Step 2: Chlorination to **(4-tert-butylphenyl)methanesulfonyl chloride**

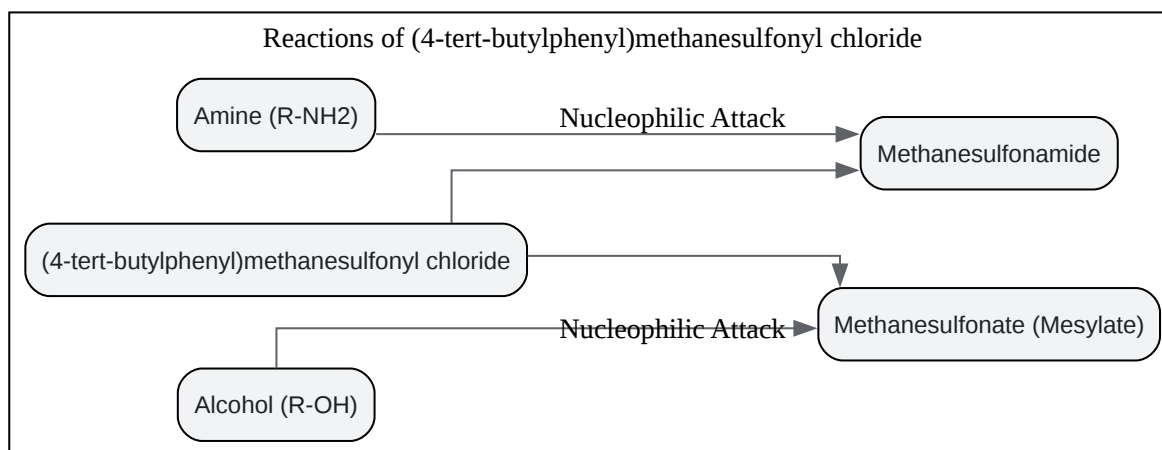
- To the crude sodium (4-tert-butylphenyl)methanesulfonate, add a chlorinating agent such as thionyl chloride or phosphorus pentachloride, optionally in an inert solvent like dichloromethane.
- Stir the mixture at room temperature or with gentle heating until the reaction is complete.
- Carefully quench the reaction mixture by pouring it onto ice water.
- Extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude **(4-tert-butylphenyl)methanesulfonyl chloride**, which can be further purified by crystallization or column chromatography.

## Applications in Drug Discovery and Development

The primary utility of **(4-tert-butylphenyl)methanesulfonyl chloride** in drug discovery lies in its function as a versatile sulfonating agent. The methanesulfonyl group can be introduced onto nucleophilic moieties such as alcohols and amines to form methanesulfonates (mesylates) and methanesulfonamides, respectively.

## Formation of Methanesulfonates and Methanesulfonamides

The reaction of **(4-tert-butylphenyl)methanesulfonyl chloride** with alcohols or amines is a key transformation in the synthesis of various pharmaceutical candidates. The bulky tert-butyl group can influence the pharmacokinetic properties of the final molecule, potentially improving its metabolic stability or modulating its receptor binding profile.



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Figure 2. General reactions of **(4-tert-butylphenyl)methanesulfonyl chloride** with alcohols and amines.

## Role in the Synthesis of Kinase Inhibitors

While specific examples directly citing the use of **(4-tert-butylphenyl)methanesulfonyl chloride** are sparse in the available literature, its structural motifs are relevant to the design of kinase inhibitors. For instance, the development of inhibitors for kinases like the Abelson (Abl) tyrosine kinase, implicated in Chronic Myelogenous Leukemia (CML), often involves molecules with sulfonamide linkages.[3][4] The tert-butylphenyl group can serve as a hydrophobic moiety that interacts with specific pockets in the kinase active site.

## Use as an Intermediate in Pharmaceutical Synthesis

The related compound, 4-tert-butylbenzyl chloride, is a known intermediate in the synthesis of antiallergic drugs and vanilloid receptor agonists.[2] This suggests that **(4-tert-butylphenyl)methanesulfonyl chloride** could be employed in similar synthetic strategies where a sulfonyl chloride functionality is required for subsequent transformations.

## Experimental Protocols for Reactions

The following are generalized experimental protocols for the reaction of sulfonyl chlorides with alcohols and amines, which can be adapted for **(4-tert-butylphenyl)methanesulfonyl chloride**.

## Protocol for Mesylation of an Alcohol

- Dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of **(4-tert-butylphenyl)methanesulfonyl chloride** (1.2 equivalents) in the same solvent to the reaction mixture.
- Stir the reaction at 0 °C for a specified time or allow it to warm to room temperature, monitoring the progress by TLC or LC-MS.
- Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

## Protocol for Sulfonamide Formation with an Amine

- Dissolve the amine (1.0 equivalent) and a base (e.g., pyridine or triethylamine, 1.5-2.0 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
- Cool the solution to 0 °C.
- Add **(4-tert-butylphenyl)methanesulfonyl chloride** (1.1 equivalents) portion-wise or as a solution in the same solvent.

- Stir the reaction at 0 °C or room temperature until completion, as monitored by TLC or LC-MS.
- Work up the reaction by adding water and extracting with an organic solvent.
- Wash the combined organic extracts with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
- Purify the resulting sulfonamide by recrystallization or column chromatography.

## Safety and Handling

**(4-tert-butylphenyl)methanesulfonyl chloride** is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as causing severe skin burns and eye damage, being harmful if swallowed, and may cause respiratory irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. It is moisture-sensitive and should be stored in a tightly sealed container under a dry, inert atmosphere.

## Conclusion

**(4-tert-butylphenyl)methanesulfonyl chloride** is a valuable reagent for organic synthesis, particularly in the field of medicinal chemistry. Its ability to introduce the 4-tert-butylphenylmethanesulfonyl group provides a pathway to novel sulfonamides and sulfonates with potential applications in drug development. While detailed published examples of its specific use are not abundant, its structural features and reactivity profile suggest its utility in the synthesis of kinase inhibitors and other complex pharmaceutical agents. The experimental protocols provided herein offer a foundation for its application in synthetic research. As with all reactive chemical reagents, proper handling and safety precautions are paramount.

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- To cite this document: BenchChem. [synonyms for (4-tert-butylphenyl)methanesulfonyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273283#synonyms-for-4-tert-butylphenyl-methanesulfonyl-chloride]

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